Ortho‑Amino Benzoic Acid Scaffold Distinction Versus para‑Amino Analogs in Hypolipidemic SAR
The target compound possesses an ortho‑amino benzoic acid core, whereas the most thoroughly characterized analogs in patent US 4,260,816 are para‑amino benzoic acid derivatives [REFS‑1]. In the patent’s rat hypolipidemic assay, the para‑amino analog p‑{[2‑(2‑naphthyloxy)ethyl]amino}benzoic acid at 0.1 % in diet produced a 13 % lowering of serum sterols and 47 % lowering of triglycerides after 6 days [REFS‑1]. No ortho‑amino analog with a 5‑methyl substituent was evaluated in that study. Because the amino position directly influences the compound’s acidity, hydrogen‑bonding capacity, and target‑receptor fit, the ortho‑substitution pattern is expected to impart a distinct pharmacological profile compared with the para‑amino series [REFS‑1].
| Evidence Dimension | Position of amino group on benzoic acid ring (ortho vs para) and impact on hypolipidemic activity |
|---|---|
| Target Compound Data | Ortho‑amino benzoic acid with 5‑methyl substituent; no in‑vivo hypolipidemic data available |
| Comparator Or Baseline | p‑{[2‑(2‑Naphthyloxy)ethyl]amino}benzoic acid (para‑amino analog, no methyl substituent): 13 % serum sterol lowering, 47 % triglyceride lowering at 0.1 % in diet |
| Quantified Difference | Cannot be calculated – data for target compound not reported in accessible literature. |
| Conditions | Male CFE rats; compound administered orally in diet at 0.1 % (w/w) for 6 days; serum sterols by Leffler method, triglycerides by Kessler–Lederer procedure [REFS‑1] |
Why This Matters
The ortho‑amino architecture may confer distinct pharmacokinetic or pharmacodynamic properties, making the compound a valuable tool for probing SAR around the amino‑benzoic acid moiety in programs targeting lipid or glucose disorders.
- [1] US 4,260,816, Table I and col. 7 l. 118–col. 9 l. 146. View Source
